molecular formula C18H17N3O4 B2800131 N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)isonicotinamide CAS No. 1210813-42-5

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)isonicotinamide

Cat. No.: B2800131
CAS No.: 1210813-42-5
M. Wt: 339.351
InChI Key: NFMTUIURMGGVBG-UHFFFAOYSA-N
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Description

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)isonicotinamide is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)isonicotinamide typically involves the formation of the isoxazole ring followed by the attachment of the isonicotinamide moiety. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds, which forms the isoxazole ring. The nitrile oxide can be generated in situ from the corresponding hydroximoyl chloride in the presence of a base. The reaction conditions often include solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, particularly at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)isonicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)isonicotinamide is unique due to its specific combination of the isoxazole ring and the isonicotinamide moiety, which imparts a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-23-15-4-3-13(9-17(15)24-2)16-10-14(21-25-16)11-20-18(22)12-5-7-19-8-6-12/h3-10H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMTUIURMGGVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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